molecular formula C5H8 B1201682 2,3-Pentadiene CAS No. 591-96-8

2,3-Pentadiene

Cat. No. B1201682
CAS RN: 591-96-8
M. Wt: 68.12 g/mol
InChI Key: PODAMDNJNMAKAZ-UHFFFAOYSA-N
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Description

2,3-Pentadiene is an organic compound with the molecular formula C5H8 . It is also known as 1,3-Dimethylallene . It is a hydrocarbon with an open chain of five carbons, connected by two single bonds and two double bonds .


Synthesis Analysis

The synthesis of 2,3-Pentadiene involves a two-step route from Knoevenagel adducts and allylic electrophiles . This process is made possible through the design of a Cope rearrangement .


Molecular Structure Analysis

The molecular structure of 2,3-Pentadiene consists of five carbon atoms and eight hydrogen atoms . The average mass is 68.117 Da and the monoisotopic mass is 68.062599 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of 2,3-Pentadiene involve frontier molecular orbital theory, which describes HOMO–LUMO interactions . The reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups .


Physical And Chemical Properties Analysis

2,3-Pentadiene is a yellow to green-yellow liquid with a buttery odor . It has a boiling point of 321.35 K and a freezing point of 147.43 K . The molecular weight is 68.1170 .

Scientific Research Applications

  • Polymer Synthesis :

    • Syndiotactic 1,2-Poly(3-methyl-1,3-pentadiene) can be synthesized using a specific catalytic system, which leads to a highly stereoregular polymer. This polymer has been characterized by various techniques including IR, NMR, DSC, and X-ray, revealing a syndiotactic E-1,2 structure (Ricci et al., 2007).
    • Isotactic 1,2-Poly(E-3-methyl-1,3-pentadiene) has been synthesized using cobalt-based catalytic systems. The tacticity of the polymer depends on the catalyst used, specifically the type of phosphine ligand bonded to the cobalt atom (Ricci et al., 2009).
  • Hydrogenation Reactions :

    • The hydrogenation of 1,3-pentadiene over a Pd/alumina catalyst in liquid phase has been studied, revealing that E-1,3-pentadiene can cause rapid deactivation of the catalyst. This study helps in understanding the behavior of unsaturated hydrocarbons during hydrogenation (Jackson & Monaghan, 2007).
  • Renewable Chemical Production :

    • Dehydra-decyclization of 2-methyltetrahydrofuran to pentadienes on boron-containing zeolites shows promise in manufacturing adhesives, plastics, and resins. This process aims to achieve high piperylene yields, an important monomer in these industries (Kumar et al., 2020).
    • A method for producing renewable 1,3-pentadiene from xylitol via a two-step process involving formic acid-mediated deoxydehydration and palladium-catalyzed deoxygenation reactions has been developed. This method represents an environmentally friendly approach to produce 1,3-pentadiene (Sun et al., 2017).
  • Decomposition and Isomerization Studies :

    • Studies on 1,2-Pentadiene decomposition have revealed multiple parallel decomposition and isomerization channels, providing insights into the chemical behavior of pentadienes under high temperatures (Herzler, Manion, & Tsang, 2001).
  • Environmental Applications :

    • Synthesis of environmentally friendly film-forming polymers based on 1,3-pentadiene is being researched for use in paints and varnishes. These polymers are synthesized through cationic polymerization and can be used in thermoplastic paints for road marking, offering a more eco-friendly alternative to traditional paints (Rozentsvet, 2021).

Mechanism of Action

The mechanism of action for 2,3-Pentadiene involves a [4 + 2] cycloaddition, also known as the Diels-Alder reaction . This reaction is more readily reversible than most Diels-Alder reactions .

Safety and Hazards

2,3-Pentadiene is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Future research on 2,3-Pentadiene could focus on its potential uses in the manufacturing of adhesives, plastics, and resins . It can be derived from biomass by the tandem ring-opening and dehydration (dehydra-decyclization) of 2-methyltetrahydrofuran (2-MTHF) .

properties

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODAMDNJNMAKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207848
Record name 2,3-Pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Pentadiene

CAS RN

591-96-8
Record name 2,3-Pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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